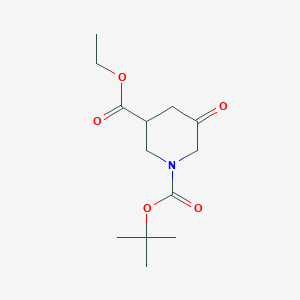
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate
概要
説明
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H21NO5 It is a piperidine derivative, characterized by the presence of tert-butyl and ethyl groups attached to the piperidine ring, along with two ester functionalities
準備方法
The synthesis of 1-tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and ethyl chloroformate.
Reaction Conditions: The piperidine is first reacted with tert-butyl chloroformate under basic conditions to form the tert-butyl ester. Subsequently, the intermediate is treated with ethyl chloroformate to introduce the ethyl ester group.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity
化学反応の分析
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively
科学的研究の応用
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive molecules.
Material Science: It is utilized in the preparation of novel materials with specific properties, such as polymers and resins
作用機序
The mechanism of action of 1-tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target proteins or nucleic acids .
類似化合物との比較
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate can be compared with other similar compounds such as:
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar structure but differs in the position of the ester groups.
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound has a methyl group instead of an ethyl group, leading to different chemical and physical properties
生物活性
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate (CAS No. 1303974-24-4) is a piperidine derivative characterized by the presence of tert-butyl and ethyl groups attached to the piperidine ring, along with two ester functionalities. Its molecular formula is , and it has a molecular weight of 271.31 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The precise mechanism of action for this compound remains largely unexplored due to limited specific studies. However, it is known that similar compounds are utilized as intermediates in organic synthesis and may interact with various enzymes and proteins involved in biochemical pathways .
This compound plays a significant role in biochemical reactions, particularly in the synthesis of protective groups for amino acids. It interacts with enzymes that facilitate the protection of amine functional groups, forming stable intermediates that prevent unwanted side reactions during chemical transformations.
Cellular Effects
Research indicates that this compound can influence cellular processes by modulating cell signaling pathways and gene expression. It has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, which may lead to changes in gene expression and cellular responses .
Table: Summary of Biological Activities
Case Studies
While specific case studies on this compound are sparse, related research highlights the importance of piperidine derivatives in drug development. For instance, derivatives with structural similarities have shown promise as antiproliferative agents targeting tubulin polymerization, which is crucial for cancer cell growth .
Molecular Docking Studies
Molecular docking studies have been conducted on structurally similar compounds to explore their binding affinity at the colchicine site on tubulin. These studies suggest that modifications to the piperidine structure can significantly affect binding strength and biological activity .
特性
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-10(15)8-14(7-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOIEBYUBPFLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















